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molecular formula C14H16N2O2 B8337631 6,6'-Diethoxy-3,3'-bipyridine

6,6'-Diethoxy-3,3'-bipyridine

Cat. No. B8337631
M. Wt: 244.29 g/mol
InChI Key: ZURXSWVESAVAIC-UHFFFAOYSA-N
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Patent
US08748582B2

Procedure details

The title compound was prepared as described by Constable et al.13 using NiCl2(PPh3)2 (327 mg, 0.5 mmol, 0.3 eq.), acid washed Zn powder (164 mg, 1.5 eq.) and Et4NI (435 mg, 1.7 mmol, 1 eq.) in. distilled THF (10 mL). with a solution of 5 bromo-2 ethoxypyridine (344 mg, 1.7 mmol, 1 eq.) in THF (5 mL) at 50° C. for 24 h. Workup gave a white crystalline solid (237 mg; 80%). The reaction was also carried out on a larger scale (1.0 g or 1.7 g of starting material) giving yields of 85% and 90% respectively. The spectral data were consistent with literature data13.
Quantity
344 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
starting material
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
327 mg
Type
catalyst
Reaction Step Three
Name
Quantity
435 mg
Type
catalyst
Reaction Step Four
Name
Quantity
164 mg
Type
catalyst
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:8][CH2:9][CH3:10])=[N:4][CH:5]=[CH:6][CH:7]=1>[N+](CC)(CC)(CC)CC.[I-].C1COCC1.Cl[Ni](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Zn]>[CH2:9]([O:8][C:3]1[N:4]=[CH:5][C:6]([C:6]2[CH:5]=[N:4][C:3]([O:8][CH2:9][CH3:10])=[CH:2][CH:7]=2)=[CH:7][CH:2]=1)[CH3:10] |f:1.2,^1:28,47|

Inputs

Step One
Name
Quantity
344 mg
Type
reactant
Smiles
BrC=1C(=NC=CC1)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
starting material
Quantity
1.7 g
Type
reactant
Smiles
Step Three
Name
Quantity
327 mg
Type
catalyst
Smiles
Cl[Ni]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Four
Name
Quantity
435 mg
Type
catalyst
Smiles
[N+](CC)(CC)(CC)CC.[I-]
Name
Quantity
164 mg
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Workup gave a white crystalline solid (237 mg; 80%)
CUSTOM
Type
CUSTOM
Details
giving
CUSTOM
Type
CUSTOM
Details
yields of 85% and 90% respectively

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C=N1)C=1C=NC(=CC1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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